17beta-Estradiol-16,16,17-d3 17beta-Estradiol-16,16,17-d3
Brand Name: Vulcanchem
CAS No.: 79037-37-9
VCID: VC20809039
InChI: InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D
SMILES: CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Molecular Formula: C18H24O2
Molecular Weight: 275.4 g/mol

17beta-Estradiol-16,16,17-d3

CAS No.: 79037-37-9

Cat. No.: VC20809039

Molecular Formula: C18H24O2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

17beta-Estradiol-16,16,17-d3 - 79037-37-9

Specification

CAS No. 79037-37-9
Molecular Formula C18H24O2
Molecular Weight 275.4 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i7D2,17D
Standard InChI Key VOXZDWNPVJITMN-SPGJGCHISA-N
Isomeric SMILES [2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O
SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Introduction

Fundamental Characteristics and Properties

17beta-Estradiol-16,16,17-d3 (CAS 79037-37-9) is a deuterium-labeled analog of 17β-estradiol, the primary endogenous estrogen hormone involved in reproductive, skeletal, and cardiovascular systems. The compound features three deuterium atoms at positions 16,16, and 17, resulting in a molecular formula of C18H21D3O2 and a molecular weight of 275.40 g/mol. This strategic isotopic labeling ensures minimal interference with biological activity while enabling precise detection in analytical workflows, particularly in liquid chromatography-tandem mass spectrometry for quantifying endogenous estradiol levels in complex matrices .

The chemical structure of this compound maintains the four-ring steroid backbone characteristic of estradiol, with hydroxyl groups at the C3 and C17 positions. The deuterium substitution at specific positions creates a mass shift that allows analytical distinction from the non-deuterated estradiol without significantly altering its chemical behavior or biological interactions. The SMILES representation for this compound is [2H]C1([2H])C[C@H]2[C@@H]3CCc4cc(O)ccc4[C@H]3CC[C@]2(C)[C@@]1([2H])O, which encodes its three-dimensional structure including the specific stereochemistry at various positions .

Chemical and Physical Properties

The physical and chemical properties of 17beta-Estradiol-16,16,17-d3 closely resemble those of the parent compound while providing distinct analytical advantages. Below is a comprehensive data table summarizing key properties:

PropertyValue
CAS Number79037-37-9
Molecular FormulaC18H21D3O2
Molecular Weight275.40 g/mol
Accurate Mass275.1965
IUPAC Name(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
Purity (Commercial)>95% (HPLC)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature

The compound exhibits good stability under proper storage conditions, maintaining its isotopic integrity and chemical purity for extended periods when kept at the recommended temperature of -20°C .

Synthesis Methods and Production

Laboratory Synthesis Approaches

The synthesis of 17beta-Estradiol-16,16,17-d3 typically requires sophisticated chemical methodologies to ensure selective deuterium incorporation at the desired positions. Common approaches involve catalytic exchange reactions using deuterium gas (D2) or deuterated reagents under carefully controlled conditions. The synthesis generally begins with non-deuterated 17beta-estradiol, followed by selective deuteration reactions targeting the 16 and 17 positions .

Typical synthetic routes may include:

  • Protection of the hydroxyl groups to prevent undesired side reactions

  • Selective activation of the C16-C17 region for deuterium exchange

  • Reaction with deuterium sources under catalyst control

  • Deprotection steps to restore the original hydroxyl functionalities

  • Purification through chromatographic techniques to achieve high isotopic purity

Industrial Production Considerations

Industrial production of 17beta-Estradiol-16,16,17-d3 necessitates scaling these laboratory procedures while maintaining strict quality control. The manufacturing process typically involves optimized reaction conditions to maximize both chemical yield and isotopic incorporation. Multiple purification steps, including crystallization and chromatography, ensure the final product meets rigorous standards for isotopic purity, chemical purity, and structural integrity .

Quality control measures commonly employ techniques such as:

Analytical Applications and Methodology

Mass Spectrometry Applications

The primary application of 17beta-Estradiol-16,16,17-d3 lies in analytical chemistry, particularly as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The compound's deuterium labeling creates a mass shift that allows it to be distinguished from endogenous estradiol while exhibiting nearly identical chromatographic behavior. This property makes it exceptionally valuable for quantitative analysis in complex biological matrices such as serum, plasma, urine, and environmental samples .

Research indicates that 17β-estradiol-d3 retains significant binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This characteristic makes it a valuable tool for receptor binding studies and bioassay development, allowing researchers to probe receptor interactions without significantly altering biological responses.

Environmental and Clinical Analysis

In environmental analysis, 17beta-Estradiol-16,16,17-d3 serves as a crucial standard for monitoring estrogen contamination in water systems, soil samples, and ecological studies. The compound's stable isotope labeling enables precise quantification of natural and synthetic estrogens in environmental matrices, supporting research on endocrine-disrupting compounds and their ecological impacts .

In clinical settings, this deuterated standard facilitates accurate measurement of estradiol levels in patient samples, supporting diagnosis and monitoring of conditions including:

  • Fertility disorders

  • Menopause-related hormonal changes

  • Hormone-dependent cancers

  • Endocrine disorders

Biological Activity and Research Findings

Receptor Binding Properties

The deuterium labeling in 17beta-Estradiol-16,16,17-d3 minimally affects its biological activity profile, allowing it to maintain estrogen receptor binding characteristics similar to non-deuterated estradiol. Studies have demonstrated that this deuterated analog retains affinity for both ERα and ERβ receptors, making it suitable for receptor binding assays and pharmacological studies.

The research utility of this compound extends beyond analytical applications, as it can effectively serve as a surrogate for natural estradiol in various biological investigations while providing the tracking advantages of isotopic labeling. Its retention of receptor binding properties makes it valuable for studies examining estrogen signaling pathways and receptor-mediated cellular responses.

Pharmacological Research Applications

While specific research on 17beta-Estradiol-16,16,17-d3 itself is limited in the search results, studies on the parent compound 17-beta estradiol (E2) provide valuable insights into potential research applications. For instance, 17-beta estradiol has demonstrated cardioprotective and anti-hypertrophic effects by maintaining mitochondrial network and function. It prevents cardiac myocyte hypertrophy by regulating a mitochondrial ubiquitin ligase called MUL1, counteracting the hypertrophic effects of catecholamines like norepinephrine .

Table: Key Research Findings on 17-beta Estradiol Effects

Biological SystemEffect ObservedMechanism
CardiovascularCardioprotective, anti-hypertrophicMaintenance of mitochondrial network and function
Cardiac MyocytesPrevention of hypertrophyRegulation of MUL1 (mitochondrial ubiquitin ligase)
MitochondriaPrevention of fragmentationProtection against norepinephrine-induced dysfunction
Gene ExpressionReduction in hypertrophic markersDecreased ANP and BNP at protein and mRNA levels

These findings suggest potential areas where the deuterated analog could be employed to further investigate these mechanisms, particularly for tracking metabolic pathways and cellular distribution of the estradiol molecule .

Chemical Reactivity and Transformation

Oxidation and Metabolic Pathways

17beta-Estradiol-16,16,17-d3 undergoes oxidation reactions similar to non-deuterated estradiol, primarily at the hydroxyl groups (C3 and C17 positions) and the aromatic ring. Common oxidizing agents include potassium permanganate (KMnO4) in acidic conditions or chromium trioxide (CrO3) in aqueous sulfuric acid. These reactions typically produce estrone derivatives (keto forms) via dehydrogenation at the C17 position.

In biological systems, the compound follows similar metabolic pathways as natural estradiol, undergoing phase I and phase II metabolism. The deuterium labeling at positions 16,16,17 generally remains intact during many of these transformations, allowing researchers to track metabolic products while maintaining the mass spectrometric distinction from endogenous metabolites.

Stability Considerations

While deuterium-carbon bonds are generally more stable than hydrogen-carbon bonds (the kinetic isotope effect), 17beta-Estradiol-16,16,17-d3 may undergo exchange reactions under certain conditions, particularly in strongly acidic or basic environments at elevated temperatures. This potential for back-exchange must be considered in analytical method development and research applications to ensure the integrity of isotopic labeling throughout experimental procedures.

Comparison with Related Compounds

17beta-Estradiol-16,16,17-d3 is part of a broader family of isotopically labeled estradiol derivatives used in analytical chemistry and biomedical research. Related compounds include differently deuterated versions (such as those with deuterium at other positions) and other isotopically labeled variants like 13C-labeled estradiol.

A related compound identified in the search results is 4-Methoxy 17beta-Estradiol-16,16,17-d3, which includes an additional methoxy group at the 4-position of the aromatic ring. This compound has its own specific applications in analytical chemistry and metabolic studies, particularly for investigating methoxylated estrogen metabolites.

The parent compound, non-deuterated 17beta-estradiol (CAS 50-28-2), is the natural estrogen hormone that serves as the template for these deuterated analogs. It features a molecular formula of C18H24O2 and is also known by alternative names including beta-Estradiol, Oestradiol, and (17b)-Estra-1,3,5(10)-triene-3,17-diol .

Future Research Directions

Emerging Applications

The continued advancement of analytical technologies, particularly in mass spectrometry and metabolomics, suggests several promising future research directions for 17beta-Estradiol-16,16,17-d3:

  • Development of ultrasensitive detection methods for environmental monitoring of estrogens at trace levels

  • Investigation of estrogen metabolism in personalized medicine approaches

  • Studies on environmental estrogen effects on wildlife and ecosystems

  • Integration into multi-analyte panels for comprehensive hormone profiling

  • Application in studies examining estrogen's role in neurological and cardiovascular protection

Methodological Innovations

Methodological innovations that could further enhance the utility of 17beta-Estradiol-16,16,17-d3 include:

  • Novel sample preparation techniques to improve recovery from complex matrices

  • Development of multiplexed assays incorporating multiple deuterated standards

  • Application in imaging mass spectrometry to visualize estrogen distribution in tissues

  • Integration with microfluidic devices for point-of-care hormone testing

  • Combination with other analytical techniques such as ion mobility spectrometry for enhanced structural characterization

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